![molecular formula C12H21NO B14362878 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 90158-30-8](/img/structure/B14362878.png)

8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

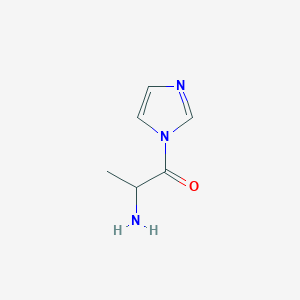

8-(2,2-Dimethylpropyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound featuring a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the transannular enolate alkylation of piperazinone derivatives. This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Calpha position . Another method involves the use of intramolecular Diels-Alder reactions, which can efficiently construct the bicyclic skeleton .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. For example, gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported as an efficient method .

Analyse Chemischer Reaktionen

Types of Reactions

8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Oxone® to form epoxides.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using electrophiles.

Common Reagents and Conditions

Oxidation: Oxone® is commonly used for the asymmetric epoxidation of alkenes.

Reduction: LiAlH4 is a typical reducing agent for converting ketones to alcohols.

Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides are the major products formed during oxidation reactions.

Reduction: Alcohols are the primary products of reduction reactions.

Substitution: Substituted derivatives of the original compound are formed during substitution reactions.

Wissenschaftliche Forschungsanwendungen

8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins . The compound binds to the active site of the enzyme, preventing the transfer of farnesyl groups to target proteins, thereby inhibiting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.

8-Thiabicyclo[3.2.1]octan-3-one: This compound contains a sulfur atom and has been studied for its effects on enzyme activity.

Uniqueness

8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its role in enzyme inhibition highlight its importance in scientific research and industrial applications.

Eigenschaften

CAS-Nummer |

90158-30-8 |

|---|---|

Molekularformel |

C12H21NO |

Molekulargewicht |

195.30 g/mol |

IUPAC-Name |

8-(2,2-dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one |

InChI |

InChI=1S/C12H21NO/c1-12(2,3)8-13-9-4-5-10(13)7-11(14)6-9/h9-10H,4-8H2,1-3H3 |

InChI-Schlüssel |

GQWCWWLQWMHAFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CN1C2CCC1CC(=O)C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

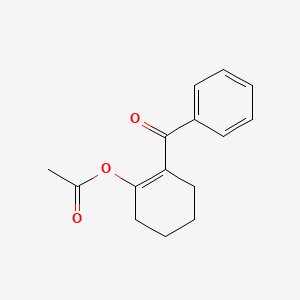

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)

![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)

![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)